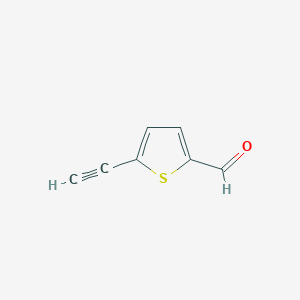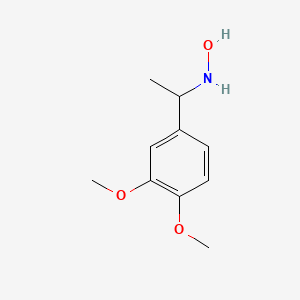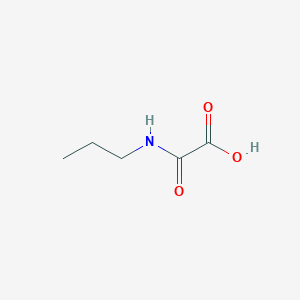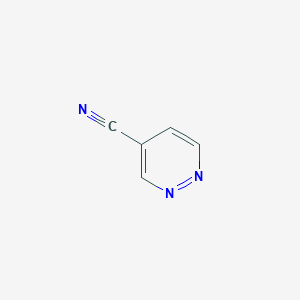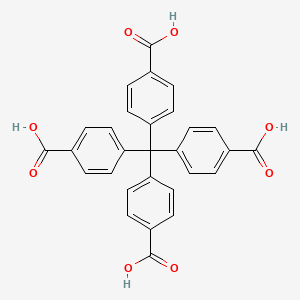
メタンテトライルテトラ安息香酸
概要
説明
4,4’,4’‘,4’‘’-Methanetetrayltetrabenzoic acid is an organic compound with the molecular formula C29H20O8. It is also known as 4-[Tris(4-carboxyphenyl)methyl]benzoic acid. This compound is characterized by its four carboxylic acid groups attached to a central methane carbon atom, each connected to a benzene ring. It is primarily used in scientific research and industrial applications due to its unique chemical properties .
科学的研究の応用
4,4’,4’‘,4’‘’-Methanetetrayltetrabenzoic acid is widely used in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of biochemical pathways and interactions.
Medicine: It is investigated for its potential therapeutic applications and as a precursor for drug development.
Industry: The compound is utilized in the production of advanced materials, such as metal-organic frameworks (MOFs) and other functional materials .
準備方法
Synthetic Routes and Reaction Conditions
Reaction with Tetracarboxylic Anhydride: The synthesis of 4,4’,4’‘,4’‘’-Methanetetrayltetrabenzoic acid can be achieved by reacting tetracarboxylic anhydride with an appropriate acid catalyst in a suitable solvent.
Reaction with Sulfuric Acid: Another method involves the reaction of terephthalic acid with concentrated sulfuric acid, followed by heating or hydrolysis steps to yield 4,4’,4’‘,4’‘’-Methanetetrayltetrabenzoic acid.
Industrial Production Methods
Industrial production of 4,4’,4’‘,4’‘’-Methanetetrayltetrabenzoic acid typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through crystallization or other separation techniques .
化学反応の分析
Types of Reactions
Oxidation: 4,4’,4’‘,4’‘’-Methanetetrayltetrabenzoic acid can undergo oxidation reactions, where the carboxylic acid groups are converted to other functional groups such as aldehydes or ketones.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The benzene rings in the compound can undergo electrophilic aromatic substitution reactions, where substituents such as halogens or nitro groups are introduced
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed under acidic conditions
Major Products Formed
Oxidation: Aldehydes, ketones, or carboxylic acids.
Reduction: Alcohols or other reduced derivatives.
Substitution: Halogenated or nitrated benzene derivatives
作用機序
The mechanism of action of 4,4’,4’‘,4’‘’-Methanetetrayltetrabenzoic acid involves its interaction with various molecular targets and pathways. The carboxylic acid groups can form hydrogen bonds and coordinate with metal ions, making it a versatile ligand in coordination chemistry. The benzene rings provide a stable aromatic framework that can participate in π-π interactions and other non-covalent interactions .
類似化合物との比較
4,4’,4’‘,4’‘’-Methanetetrayltetrabenzoic acid can be compared with other similar compounds, such as:
Tetrakis(4-carboxyphenyl)methane: Similar structure but different functional groups.
Tetrakis(4-hydroxyphenyl)methane: Contains hydroxyl groups instead of carboxylic acid groups.
Tetrakis(4-formylphenyl)methane: Contains formyl groups instead of carboxylic acid groups
The uniqueness of 4,4’,4’‘,4’‘’-Methanetetrayltetrabenzoic acid lies in its four carboxylic acid groups, which provide multiple sites for chemical reactions and interactions, making it a valuable compound in various research and industrial applications.
特性
IUPAC Name |
4-[tris(4-carboxyphenyl)methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H20O8/c30-25(31)17-1-9-21(10-2-17)29(22-11-3-18(4-12-22)26(32)33,23-13-5-19(6-14-23)27(34)35)24-15-7-20(8-16-24)28(36)37/h1-16H,(H,30,31)(H,32,33)(H,34,35)(H,36,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSFXBCHNPQPWBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)C(C2=CC=C(C=C2)C(=O)O)(C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H20O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40573400 | |
| Record name | 4,4',4'',4'''-Methanetetrayltetrabenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40573400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160248-28-2 | |
| Record name | 4,4',4'',4'''-Methanetetrayltetrabenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40573400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrakis(4-carboxyphenyl)methane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 4,4',4'',4'''-Methanetetrayltetrabenzoic acid influence its ability to form cavities in crystal structures?
A1: 4,4',4'',4'''-Methanetetrayltetrabenzoic acid possesses a tetrahedral geometry with four benzoic acid groups extending from a central carbon atom. This unique structure, when combined with other molecules like aminoisophtalic acid, can lead to the formation of cavities within the resulting crystal lattice. [] These cavities arise from the spatial arrangement of the molecules and the specific hydrogen bonding patterns formed. In the case of the G-1 dendrimer formed with aminoisophtalic acid, only one carboxy group of the aminoisophtalic acid participates in hydrogen bonding, leaving the other carboxy group free. [] This selective hydrogen bonding, coupled with the tetrahedral geometry of 4,4',4'',4'''-Methanetetrayltetrabenzoic acid, contributes to the formation of cavities within the crystal structure.
Q2: Can 4,4',4'',4'''-Methanetetrayltetrabenzoic acid be used to create catalytically active metal-organic frameworks (MOFs)?
A2: Yes, research has shown that 4,4',4'',4'''-Methanetetrayltetrabenzoic acid can be utilized in the synthesis of MOFs with catalytic properties. [] Specifically, when combined with bismuth, a robust and chemically stable MOF, denoted as BiPF-7, has been synthesized. [] This MOF exhibits high catalytic activity in the one-pot multicomponent Strecker reaction, effectively promoting the formation of α-aminonitriles from ketones. [] This example highlights the potential of 4,4',4'',4'''-Methanetetrayltetrabenzoic acid as a building block for the development of novel MOF catalysts.
Q3: What evidence exists for framework adaptability in MOFs incorporating 4,4',4'',4'''-Methanetetrayltetrabenzoic acid?
A3: Studies on BiPF-7, a MOF synthesized using 4,4',4'',4'''-Methanetetrayltetrabenzoic acid and bismuth, have provided evidence for framework adaptability. [] Crystallographic analysis revealed that the interaction of catalytic substrates with the bismuth centers in BiPF-7 triggers structural changes within the framework. [] Interestingly, these changes extend beyond the immediate binding sites of the guest molecules, indicating a concerted response within the MOF structure. [] This framework adaptability suggests a dynamic interplay between the MOF components and the guest molecules, which might play a crucial role in the catalytic activity and selectivity of these materials.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


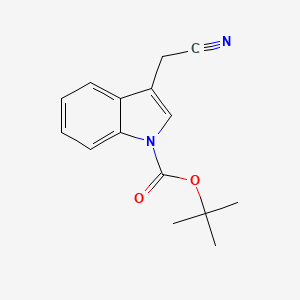
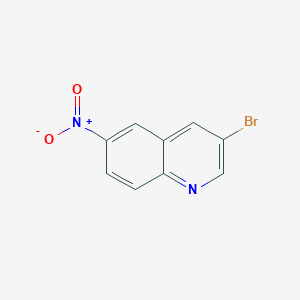
![Tert-butyl 4-[(2-ethoxy-2-oxoethyl)amino]piperidine-1-carboxylate](/img/structure/B1315976.png)

